2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride
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Overview
Description
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride: is a chemical compound with the molecular formula C13H19Br2ClN2 and a molecular weight of 398.57 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves organic synthesis techniques. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced laboratory equipment and techniques. The process often includes multiple steps, such as nitration, reduction, and bromination, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized to study the effects of brominated aniline derivatives on biological systems. It helps in understanding the interactions between these compounds and biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on respiratory disorders and other medical conditions .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. It serves as a precursor for the synthesis of various drugs and industrial chemicals .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Dibromoaniline: Shares the brominated aniline structure but lacks the cyclohexylamino group.
2,6-Dibromo-4-methylaniline: Another brominated aniline derivative with different substituents.
Uniqueness: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is unique due to the presence of both bromine atoms and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19Br2ClN2 |
---|---|
Molecular Weight |
398.56 g/mol |
IUPAC Name |
2,4-dibromo-6-[(cyclohexylamino)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2.ClH/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11;/h6-7,11,17H,1-5,8,16H2;1H |
InChI Key |
JVFUMFGELYZATO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N.Cl |
Origin of Product |
United States |
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